molecular formula C23H28ClN3O2 B1237060 N-(5-chloro-2-methoxy-phenyl)-2-[4-[(E)-cinnamyl]piperazino]propionamide;oxalic acid

N-(5-chloro-2-methoxy-phenyl)-2-[4-[(E)-cinnamyl]piperazino]propionamide;oxalic acid

Cat. No.: B1237060
M. Wt: 413.9 g/mol
InChI Key: AVASCBHTYQRLBW-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-[4-(3-phenylprop-2-enyl)-1-piperazinyl]propanamide is an amino acid amide.

Scientific Research Applications

Synthesis and Potential Applications

  • Chlorocyclofunctionalization : A study by Commerçon and Ponsinet (1990) discussed the chlorocyclofunctionalization of N-cinnamyl trichloroacetamide, a process relevant to the synthesis of compounds similar to N-(5-chloro-2-methoxy-phenyl)-2-[4-[(E)-cinnamyl]piperazino]propionamide. This synthesis method could be applied to related compounds, offering insights into their potential production (Commerçon & Ponsinet, 1990).

  • Serotonin Receptor Studies : Research by Craven, Grahame-Smith, and Newberry (1994) on WAY-100635 and GR127935, which are structurally related to N-(5-chloro-2-methoxy-phenyl)-2-[4-[(E)-cinnamyl]piperazino]propionamide, provided insights into the effects on serotonin-containing neurons. These studies could inform the understanding of how similar compounds interact with serotonin receptors (Craven, Grahame-Smith, & Newberry, 1994).

  • Antibacterial Activity : Foroumadi et al. (2006) synthesized N-(Phenethyl)piperazinyl quinolone derivatives, closely related to the compound , and evaluated their antimicrobial activity. This indicates potential applications of N-(5-chloro-2-methoxy-phenyl)-2-[4-[(E)-cinnamyl]piperazino]propionamide in antibacterial research (Foroumadi et al., 2006).

Molecular Structure and Drug Design

  • Crystal Structure Analysis : The work by Zhong et al. (2018) on cinnamide derivatives, structurally related to the compound , focused on their crystal structure and anti-ischemic activity. This research could provide valuable insights into the molecular design and potential therapeutic applications of similar compounds (Zhong et al., 2018).

  • Antimycobacterial Activity : Goněc et al. (2017) synthesized novel N-Arylpiperazines, similar in structure to the compound , and evaluated their antimycobacterial activity. Such studies could be beneficial for the development of new antimicrobial agents (Goněc et al., 2017).

Properties

Molecular Formula

C23H28ClN3O2

Molecular Weight

413.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide

InChI

InChI=1S/C23H28ClN3O2/c1-18(23(28)25-21-17-20(24)10-11-22(21)29-2)27-15-13-26(14-16-27)12-6-9-19-7-4-3-5-8-19/h3-11,17-18H,12-16H2,1-2H3,(H,25,28)/b9-6+

InChI Key

AVASCBHTYQRLBW-RMKNXTFCSA-N

Isomeric SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)N2CCN(CC2)C/C=C/C3=CC=CC=C3

SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)N2CCN(CC2)CC=CC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)N2CCN(CC2)CC=CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2-methoxy-phenyl)-2-[4-[(E)-cinnamyl]piperazino]propionamide;oxalic acid
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N-(5-chloro-2-methoxy-phenyl)-2-[4-[(E)-cinnamyl]piperazino]propionamide;oxalic acid
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N-(5-chloro-2-methoxy-phenyl)-2-[4-[(E)-cinnamyl]piperazino]propionamide;oxalic acid

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